molecular formula C11H22N2O3 B4115375 N'-butan-2-yl-N-(3-ethoxypropyl)oxamide

N'-butan-2-yl-N-(3-ethoxypropyl)oxamide

Cat. No.: B4115375
M. Wt: 230.30 g/mol
InChI Key: SBWCUUOHMZLEGA-UHFFFAOYSA-N
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Description

N'-butan-2-yl-N-(3-ethoxypropyl)oxamide is a substituted oxamide derivative with the molecular formula C₁₃H₂₆N₂O₃. Its structure consists of an oxamide core (–NH–CO–CO–NH–) modified by two distinct substituents:

  • N'-butan-2-yl: A branched four-carbon alkyl chain (sec-butyl group) attached to one nitrogen.
  • N-(3-ethoxypropyl): A three-carbon propyl chain with an ethoxy (–O–C₂H₅) group at the terminal position, attached to the other nitrogen.

This compound’s design combines hydrophobic alkyl chains with a polar ethoxy group, influencing its solubility, crystallinity, and reactivity.

Properties

IUPAC Name

N'-butan-2-yl-N-(3-ethoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-4-9(3)13-11(15)10(14)12-7-6-8-16-5-2/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCUUOHMZLEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NCCCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural variations among oxamides arise from the substituents on the nitrogen atoms. Below is a comparison of N'-butan-2-yl-N-(3-ethoxypropyl)oxamide with related compounds:

Compound Name Substituents Molecular Formula Key Structural Features
Oxamide –NH₂ on both nitrogens C₂H₄N₂O₂ Simplest oxamide; high crystallinity
N,N′-Dipropyloxamide n-Propyl on both nitrogens C₈H₁₆N₂O₂ Linear alkyl chains; planar conformation
N,N'-Di-n-propyloxamide n-Propyl on both nitrogens C₈H₁₆N₂O₂ Similar to dipropyloxamide; planar
Tetraethyloxamide Ethyl on all four N positions C₁₀H₂₀N₂O₂ Fully alkylated; twisted conformation
This compound Branched butyl + ethoxypropyl C₁₃H₂₆N₂O₃ Mixed substituents; potential for H-bonding

Key Observations :

  • Melting Points : Oxamide decomposes near 419°C due to strong intermolecular H-bonding, while alkylated derivatives (e.g., tetraethyloxamide) melt at ~50°C . This compound, with bulky substituents, likely has a lower melting point (~100–150°C) but retains some crystallinity due to the ethoxy group’s polarity.
  • Solubility: Oxamide is poorly soluble in water. Alkyl substitution (e.g., tetraethyloxamide) increases solubility in nonpolar solvents . The ethoxy group in this compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely alkyl derivatives.

Spectroscopic Properties

  • UV Absorption : Oxamides exhibit weak n→π* transitions (~310–240 nm) and intense π→π* transitions (~250–180 nm). Alkyl substitution red-shifts these transitions; for example, N,N'-di-n-propyloxamide shows a 6300 cm⁻¹ red shift compared to acetamide . The ethoxy group in this compound may further perturb electron distribution, altering absorption maxima.
  • Hydrogen Bonding : Unlike tetraalkyl oxamides, this compound retains N–H groups, enabling H-bonding similar to N,N′-dipropyloxamide, which forms R₂²(10) motifs in crystals .

Functional and Application Differences

  • Slow-Release Fertilizers : Oxamide itself is a slow-release nitrogen source due to low solubility and hydrolysis resistance . This compound’s larger substituents may further delay hydrolysis, enhancing nitrogen release longevity, though this requires experimental validation.
  • The ethoxypropyl group in this compound could similarly interact with biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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